molecular formula C10H11BrO3 B7961699 3-(5-Bromo-2-methylphenoxy)propanoic acid

3-(5-Bromo-2-methylphenoxy)propanoic acid

Cat. No.: B7961699
M. Wt: 259.10 g/mol
InChI Key: PYZXZNYOQVLJCM-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H11BrO3 It is a derivative of phenoxypropanoic acid, where the phenyl ring is substituted with a bromine atom at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methylphenoxy)propanoic acid typically involves the reaction of 5-bromo-2-methylphenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the 3-chloropropanoic acid, displacing the chloride ion and forming the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methylphenoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-(5-Bromo-2-carboxyphenoxy)propanoic acid.

    Reduction: 3-(5-Bromo-2-methylphenoxy)propanol.

    Substitution: 3-(5-Amino-2-methylphenoxy)propanoic acid or 3-(5-Mercapto-2-methylphenoxy)propanoic acid.

Scientific Research Applications

3-(5-Bromo-2-methylphenoxy)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methylphenoxy)propanoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and the phenoxy group play crucial roles in its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromo-2-methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a methyl group.

    3-(5-Bromo-2-chlorophenoxy)propanoic acid: Similar structure but with a chlorine atom instead of a methyl group.

    3-(5-Bromo-2-nitrophenoxy)propanoic acid: Similar structure but with a nitro group instead of a methyl group.

Uniqueness

3-(5-Bromo-2-methylphenoxy)propanoic acid is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This specific substitution pattern can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(5-bromo-2-methylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-7-2-3-8(11)6-9(7)14-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZXZNYOQVLJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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